molecular formula C8H17Cl3N4 B2746410 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride CAS No. 2060029-67-4

1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride

Cat. No.: B2746410
CAS No.: 2060029-67-4
M. Wt: 275.6
InChI Key: VOHRPEAEMSQEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1H-Imidazol-4-yl)methyl]piperazine trihydrochloride ( 2060029-67-4) is a piperazine-based chemical building block of interest in medicinal chemistry and neuroscience research. It features an imidazole heterocycle, a key pharmacophore known for its ability to coordinate with heme iron in enzymes. This mechanism is particularly relevant in the development of inhibitors for neuronal nitric oxide synthase (nNOS), a target implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease . The trihydrochloride salt form enhances the compound's stability and solubility for handling in experimental settings. With a molecular formula of C8H17Cl3N4 and a molecular weight of 275.60 g/mol , this compound is supplied strictly for research and development use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-imidazol-5-ylmethyl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)6-8-5-10-7-11-8;;;/h5,7,9H,1-4,6H2,(H,10,11);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHRPEAEMSQEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=CN2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with Imidazole Derivatives

A foundational approach involves the alkylation of piperazine with a 1H-imidazol-4-ylmethyl electrophile. In one protocol, piperazine is reacted with 4-(chloromethyl)-1H-imidazole in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding the secondary amine product. Modifications to the electrophile, such as using bromomethyl or iodomethyl derivatives, can enhance reactivity but may require stricter temperature control to avoid side reactions.

Cyclization Strategies for Core Formation

Cyclization methods offer an alternative route, particularly for constructing the imidazole and piperazine rings concurrently. For example, a tandem hydroamination-cyclization reaction under acidic conditions has been reported. Starting with a glycine derivative functionalized with an imidazole precursor, the substrate undergoes intramolecular hydroamination at 210°C in a 5:1 acetic acid/methanesulfonic acid mixture, forming the bicyclic imidazolopiperazine framework. This method achieves regioselectivity critical for positioning the imidazole at the 4-position, though yields remain moderate (39%) due to harsh reaction conditions.

Reductive Amination Approaches

Reductive amination between 1H-imidazole-4-carbaldehyde and piperazine represents a third pathway. Using sodium cyanoborohydride or borane-tert-butylamine complexes in methanol at ambient temperature, this method avoids high temperatures but requires careful pH control (pH 4–6) to suppress imine hydrolysis. Post-reduction, the product is isolated via solvent evaporation and recrystallization from ethanol, achieving purities >95%.

Salt Formation and Optimization

Trihydrochloride Synthesis

The free base of 1-[(1H-imidazol-4-yl)methyl]piperazine is treated with hydrochloric acid to form the trihydrochloride salt. A patent detailing analogous compounds specifies dissolving the free base in water with a 3:1 molar excess of HCl, followed by pH adjustment to 3.0–4.0 using citric or tartaric acid. The solution is concentrated under vacuum, and the salt precipitates upon cooling. X-ray diffraction studies confirm that protonation occurs at the piperazine’s two secondary amines and the imidazole’s tertiary nitrogen.

Solubility and Stability Considerations

The trihydrochloride salt exhibits a solubility of >4.0 mg/mL in water, a critical factor for parenteral formulations. Stability studies under accelerated conditions (40°C, 75% relative humidity) show <2% degradation over 12 months, attributed to the salt’s low hygroscopicity. Co-solvents like sorbitol (45.1 mg/mL) are often added to isotonic formulations, further enhancing shelf life.

Purification Techniques

Crystallization Protocols

Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals with >99% purity. The patent literature emphasizes the role of cooling rates: gradual cooling at 0.5°C/min minimizes inclusion of impurities. For large-scale production, anti-solvent addition (e.g., acetone) induces rapid crystallization, though this may reduce crystal size uniformity.

Chromatographic Methods

Flash chromatography on silica gel (eluent: dichloromethane/methanol/ammonium hydroxide, 90:9:1) resolves residual unreacted piperazine and imidazole byproducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves baseline separation of the trihydrochloride from mono- and di-hydrochloride contaminants.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, D2O) of the trihydrochloride reveals key signals: δ 7.61 (s, 1H, imidazole H-2), 4.11 (s, 2H, CH2), 3.75–3.20 (m, 8H, piperazine). The absence of peaks at δ 2.5–3.0 confirms complete protonation of the piperazine nitrogens. Mass spectrometry (ESI+) shows m/z 195.1 for the free base [M+H]+, with the trihydrochloride confirmed via chloride ion analysis.

Purity Assessment

HPLC purity exceeding 99.5% is achieved using a Zorbax SB-CN column (4.6 × 150 mm, 5 μm) with isocratic elution (10 mM potassium phosphate buffer, pH 2.5:acetonitrile, 85:15). Residual solvent analysis by gas chromatography detects <50 ppm DMF, complying with ICH Q3C guidelines.

Scale-Up and Industrial Considerations

Pilot-Scale Synthesis

A 10-kg batch synthesis employs a jacketed reactor with automated pH control. After alkylation, the reaction mixture is filtered through a 0.2 μm ceramic membrane to remove inorganic salts, reducing downstream purification burdens. Total process time is 72 hours, with an overall yield of 68% from piperazine.

Chemical Reactions Analysis

Types of Reactions: 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Neurological Disorders

Research indicates that 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride may have therapeutic effects in treating neurological disorders. It has been investigated for its potential to act as a calcium channel antagonist, which is beneficial in conditions such as:

  • Ischemic Stroke : The compound may help in reducing neuronal damage during ischemic events by modulating calcium influx.
  • Alzheimer's Disease : Its neuroprotective properties could be leveraged for the treatment of Alzheimer's disease and other neurodegenerative conditions .

Antitumor Activity

Studies have shown that imidazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • In Vitro Studies : The compound demonstrated notable cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective growth inhibition. The mechanism involves inducing apoptosis through pathways independent of p53, leading to cell cycle arrest at G0/G1 and G2/M phases .

Cardiovascular Applications

The compound has been studied for its potential use in treating cardiovascular diseases due to its ability to inhibit calcium channels:

  • Hypertension : It may offer a therapeutic approach for managing high blood pressure.
  • Angina and Arrhythmias : Its properties could be beneficial in alleviating symptoms associated with angina and irregular heartbeats .

Case Study 1: Neuroprotection in Ischemia

A study involving animal models demonstrated that administration of this compound significantly reduced neuronal loss in models of focal ischemia. The treatment resulted in improved neurological scores compared to controls, suggesting its efficacy as a neuroprotective agent .

Case Study 2: Antitumor Efficacy

In vitro experiments conducted on human cancer cell lines revealed that the compound induced apoptosis via mitochondrial pathways. The findings showed that treatment with 10 µM concentration led to a significant increase in apoptotic markers, confirming its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Piperazine Derivatives

1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperazine Trihydrochloride (QW-4707)
  • Structure : Differs by a methyl substitution at the 5-position of the imidazole ring.
  • Molecular Weight : Similar to the target compound (~275–300 g/mol range).
  • Synthesis : Prepared via alkylation of piperazine with a methyl-substituted imidazolemethyl intermediate, followed by HCl salt formation .
1-[[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl]piperazine Trihydrochloride
  • Structure : Features a difluoromethyl group at the 1-position of the imidazole.
  • Key Differences: The difluoromethyl group increases electronegativity and metabolic stability compared to the non-fluorinated target compound.
  • Synthesis : Involves fluorinated intermediates and copper-catalyzed click chemistry .
  • Applications : Explored in cancer research due to enhanced binding to hydrophobic pockets in enzymes .

Nitroimidazole-Piperazine Hybrids

1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine (Compound 8)
  • Structure : Contains a nitro group at the 4-position of the imidazole and a pyridinyl-piperazine moiety.
  • Molecular Weight : Higher (~378 g/mol) due to the nitro and benzyl groups.
  • Synthesis : Microwave-assisted coupling of nitroimidazole intermediates with piperazine derivatives .

Aryl-Substituted Piperazine Derivatives

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
  • Structure : Replaces the imidazole ring with a 3-chloro-4-fluorophenyl group.
  • Key Differences : Aromatic substituents enhance lipophilicity and receptor binding affinity, favoring CNS penetration.
  • Synthesis : Alkylation of piperazine with a halogenated benzyl bromide .
  • Applications : Investigated as tyrosinase inhibitors and psychoactive agents .
1-(Diphenylmethyl)piperazine (Benzhydrylpiperazine)
  • Structure : Features a benzhydryl (diphenylmethyl) group instead of imidazole.
  • Activity: Known for anti-inflammatory and antihistamine effects, unlike the imidazole-containing target compound .

Triazole-Piperazine Hybrids

1-(N1-Benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine (11l)
  • Structure : Incorporates a triazole ring linked to the piperazine via a methyl group.
  • Synthesis : Click chemistry (azide-alkyne cycloaddition) under microwave irradiation .
  • Applications : Enhanced pharmacokinetic profiles due to triazole’s metabolic resistance .

Structural-Activity Relationship (SAR) Analysis

  • Imidazole Substitution :
    • Methyl or halogen groups at the imidazole 1- or 5-position (e.g., QW-4707, difluoromethyl derivatives) improve metabolic stability and target binding .
    • Nitro groups (e.g., compound 8) introduce antimicrobial activity but may reduce CNS compatibility due to increased polarity .
  • Piperazine Modifications :
    • Aryl substituents (e.g., 3-chloro-4-fluorophenyl) enhance lipophilicity and receptor affinity, critical for CNS-targeting drugs .
    • Trihydrochloride salts (as in the target compound) improve solubility over freebase forms, aiding formulation .
  • Hybrid Motifs :
    • Triazole or pyridine rings (e.g., compound 11l) introduce hydrogen-bonding sites, enhancing enzyme inhibition .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (HCl Salt) Reported Activity
1-[(1H-Imidazol-4-yl)methyl]piperazine trihydrochloride 275.61 Imidazole-4-methyl, trihydrochloride High Research chemical, kinase modulation (inferred)
QW-4707 ~290 5-Methylimidazole, trihydrochloride High Kinase inhibitor candidate
1-(1-Benzyl-2-methyl-4-nitroimidazol-5-yl)-4-(pyridin-2-yl)piperazine 378.43 Nitroimidazole, pyridinyl Moderate Antimicrobial
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine 254.74 3-Cl-4-F-phenyl Moderate Tyrosinase inhibition
1-(Diphenylmethyl)piperazine 280.38 Benzhydryl Low Anti-inflammatory

Biological Activity

1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with an imidazole moiety. The presence of these functional groups is crucial for its interaction with various biological targets.

This compound is believed to exert its biological effects through the following mechanisms:

  • Receptor Interaction : The imidazole group can interact with various receptors, including serotonin and dopamine receptors, potentially modulating neurotransmitter activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-75.00
HepG210.00
PC38.00

These findings suggest that the compound may induce cytotoxic effects through apoptosis or cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated significant antibacterial effects against several strains:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate potential applications in treating bacterial infections.

Case Studies

  • Anticancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its role as a potential chemotherapeutic agent .
  • Antimicrobial Efficacy : In a comparative study of various piperazine derivatives, this compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to other derivatives .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggests favorable pharmacokinetic properties, but further research is necessary to assess toxicity levels and long-term effects.

Q & A

Q. How does structural modification of the imidazole ring affect bioactivity?

  • Methodology :
  • SAR Studies : Synthesize analogs (e.g., 1-methylimidazole or 4-nitroimidazole derivatives) and compare IC₅₀ values in target assays.
  • Electron-Withdrawing Groups : Enhance receptor affinity by altering electron density on the imidazole ring .

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values for similar targets?

  • Methodology :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Salt Form Differences : Compare trihydrochloride vs. free base solubility in assay buffers.
  • Metabolite Interference : Pre-incubate compounds with liver microsomes to assess stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.